![molecular formula C14H13F3N2O4S2 B2766526 [2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate CAS No. 338794-15-3](/img/structure/B2766526.png)
[2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several functional groups including a carbamoyl group, a thiophene ring, and a sulfamate group. The presence of a trifluoromethyl group suggests that the compound could have interesting properties, as this group is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drug candidates .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom. The carbamoyl group would be attached to one of the carbon atoms of the thiophene ring, and the sulfamate group would be attached to another carbon atom on the thiophene ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carbamoyl and sulfamate groups, as well as the trifluoromethyl group. The thiophene ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfamate group could potentially make the compound more soluble in water, while the trifluoromethyl group could increase its lipophilicity .Scientific Research Applications
- N,N-dimethyl(2-{[3-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate has been investigated for its potential as a building block in the synthesis of novel bioactive heterocyclic compounds. These derivatives could serve as leads for developing new therapeutic agents, including drugs for cancer, infectious diseases, and other medical conditions .
- Researchers have explored the synthetic applications of N,N-dimethyl enaminones, including this compound. It serves as a versatile building block for various heterocyclic structures. Notably, it has been used in direct C(sp2)–H α-functionalization reactions, leading to the synthesis of α-sulfenylated and α-thiocyanated N,N-dimethyl enaminones .
- In the field of biocatalysis, N,N-dimethyl(2-{[3-(trifluoromethyl)anilino]carbonyl}-3-thienyl)sulfamate has been evaluated for asymmetric reduction. Specifically, the NADPH-dependent carbonyl reductase CR2 has been identified as a suitable candidate for producing (S)-DHTP (a derivative of this compound) in absolute configuration .
Medicinal Chemistry and Drug Development
Organic Synthesis and Functionalization
Asymmetric Bioreduction
properties
IUPAC Name |
[2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O4S2/c1-19(2)25(21,22)23-11-6-7-24-12(11)13(20)18-10-5-3-4-9(8-10)14(15,16)17/h3-8H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEOIWBEBVEGAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

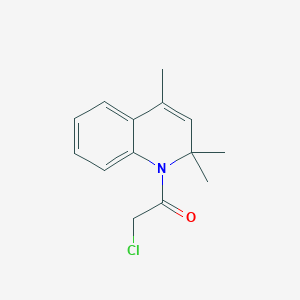
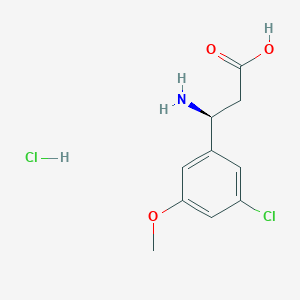
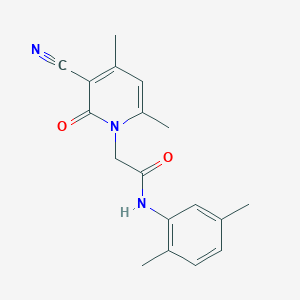
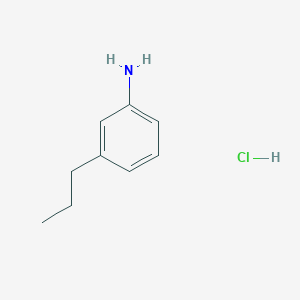
![Ethyl 2-[(3,4-dichlorophenyl)formamido]-3-hydroxybutanoate](/img/structure/B2766447.png)
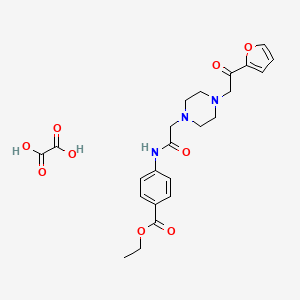

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2766453.png)
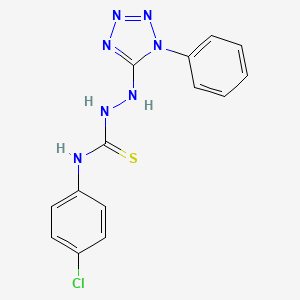
![2-Chloro-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B2766457.png)
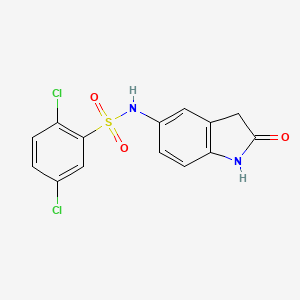
![N-(4-acetylphenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2766461.png)
![4-oxo-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2766462.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B2766464.png)